(R)-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane
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Overview
Description
®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This compound features a trifluoromethoxy group attached to a phenoxy moiety, which is further connected to an oxirane ring. The presence of the trifluoromethoxy group can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane typically involves the following steps:
Starting Materials:
Epoxidation: The phenoxy precursor is then subjected to epoxidation reactions. Common reagents for epoxidation include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture of the epoxide can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Epoxidation: Using catalysts such as titanium silicalite or Jacobsen’s catalyst to achieve selective epoxidation.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduced Products: Alcohols are the primary products of reduction reactions.
Oxidized Products: Diols or other oxidized derivatives are formed.
Scientific Research Applications
®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack and covalent bonding. The trifluoromethoxy group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Methyl-2-((4-methoxyphenoxy)methyl)oxirane: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
2-Methyl-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in chemical behavior.
Uniqueness
®-2-Methyl-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11F3O3 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[[4-(trifluoromethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C11H11F3O3/c1-10(7-16-10)6-15-8-2-4-9(5-3-8)17-11(12,13)14/h2-5H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
SAZYUJGGNIVTGF-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CO1)COC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
CC1(CO1)COC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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